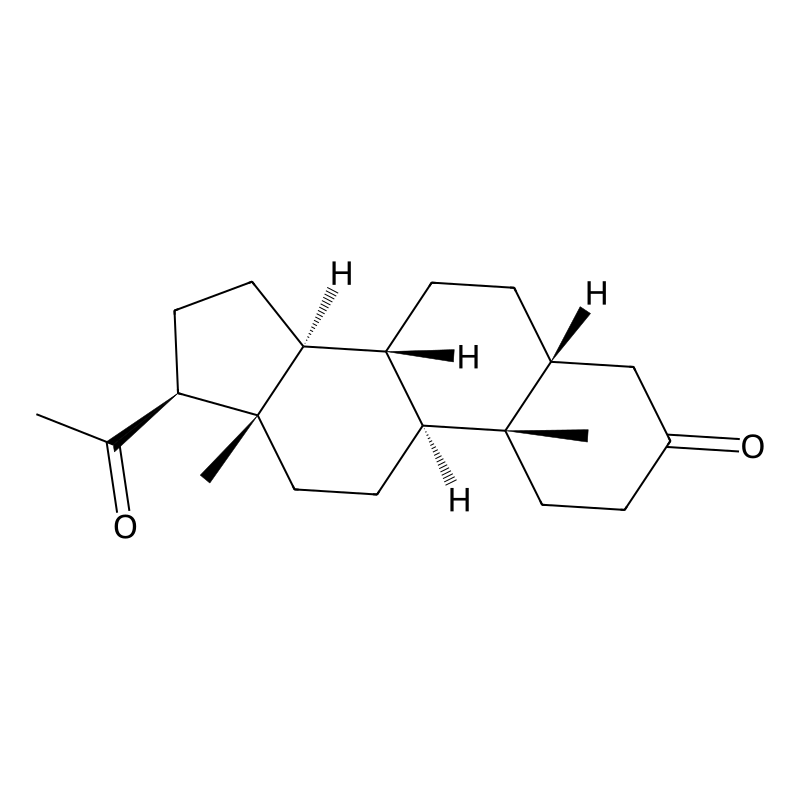

5beta-Pregnane-3,20-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

5beta-Pregnane-3,20-dione (CAS 128-23-4), also known as 5β-dihydroprogesterone, is an endogenous steroid and a primary metabolite of progesterone, formed via the action of the enzyme 5β-reductase. Its defining feature is the 'cis' fusion of the A and B steroid rings, resulting in a bent molecular geometry. This contrasts sharply with the planar structure of its 5-alpha stereoisomer and is the primary determinant of its distinct biological and physical properties, making it a non-interchangeable tool for specific applications in endocrinology, metabolism research, and neurobiology.

References

- [1] 5β-Dihydroprogesterone. In: Wikipedia. ; 2023.

- [2] Stárka, L., Dušková, M., & Hill, M. (2022). Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. Pharmaceuticals, 15(7), 896.

- [3] Penning, T. M., & Byrns, M. C. (2024). 5β-Dihydrosteroids: Formation and Properties. The Journal of steroid biochemistry and molecular biology, 245, 106619.

Substituting 5beta-Pregnane-3,20-dione with its 5-alpha isomer is invalid for most applications due to profound functional differences arising from their stereochemistry. The bent structure of the 5-beta form prevents effective binding to cellular targets that recognize the planar 5-alpha isomer, such as certain membrane receptors and metabolic enzymes. For example, immunoassays designed for the 5-alpha isomer show negligible cross-reactivity (1.8%) with the 5-beta form, demonstrating their analytical distinctness. This structural disparity leads to fundamentally different biological activities, particularly in neurosteroid and progestogenic pathways, making the choice of the correct isomer critical for experimental validity and reproducibility.

References

- [6] Reddy, D. S., & Estes, W. A. (2012). Neurosteroids and GABA-A receptor function. Frontiers in endocrinology, 3, 76.

- [10] Do, Y. S., & Leavitt, W. W. (1980). Characterization of Binding Components for Progesterone and 5α-Pregnane-3,20-dione in the Hamster Uterus. The Journal of steroid biochemistry, 13(6), 711–717.

- [8] Zwirner, M., Fawzy, M. M., Bopp, F. C., Klemm-Wolfgram, E., Handschuh, D., Voelter, W., & Schindler, A. E. (1983). Radioimmunoassay of 5 alpha-pregnane-3,20-dione. A metabolite of placental progesterone. Archiv für Gynäkologie, 233(4), 229–240.

Negligible Progesterone Receptor Affinity for Unambiguous Metabolic Studies

5beta-Pregnane-3,20-dione exhibits minimal affinity for the progesterone receptor (PR), displaying only 1.2% of the binding affinity of progesterone itself in a competitive binding assay using rhesus monkey uterus preparations. This is in stark contrast to progesterone, the parent signaling molecule, and its 5-alpha reduced metabolite, which retains significant progestogenic activity.

| Evidence Dimension | Relative Binding Affinity for Progesterone Receptor |

| Target Compound Data | 1.2% (relative to Progesterone) |

| Comparator Or Baseline | Progesterone (100%) |

| Quantified Difference | Reduced binding affinity by a factor of ~83x compared to progesterone. |

| Conditions | Competitive radioligand binding assay in rhesus monkey uterus cytosol. |

This allows researchers to study progesterone metabolism and the downstream effects of 5β-reductase activity without confounding results from direct progesterone receptor activation.

Essential Analytical Standard for Quantifying 5-beta-Reductase Activity

As the direct product of 5β-reductase, this compound is the required analytical standard for assays measuring the activity of this specific metabolic pathway. Its stereoisomer, 5alpha-pregnane-3,20-dione, is unsuitable for this purpose. The structural difference is sufficient to allow near-complete immunological distinction; an antibody raised against a 5-alpha-pregnanedione conjugate showed only 1.8% cross-reactivity with 5beta-pregnane-3,20-dione, confirming their analytical non-interchangeability.

| Evidence Dimension | Antibody Cross-Reactivity in Immunoassay |

| Target Compound Data | 1.8% cross-reactivity |

| Comparator Or Baseline | 5alpha-Pregnane-3,20-dione (100% binding to its specific antibody) |

| Quantified Difference | >55-fold higher antibody specificity for the 5-alpha isomer versus the 5-beta isomer. |

| Conditions | Radioimmunoassay (RIA) using an antiserum generated against a 5-alpha-pregnanedione-BSA conjugate. |

Procurement of this specific isomer is mandatory for accurately quantifying 5β-reductase enzyme kinetics and metabolic flux, as the more common 5-alpha isomer is not a valid substitute or standard.

Stereospecific Inactivity at GABAA Receptors: A Valid Negative Control for Neurosteroid Research

Unlike the metabolites derived from 5alpha-pregnane-3,20-dione (e.g., allopregnanolone), which are potent positive allosteric modulators of GABAA receptors, 5beta-pregnane-3,20-dione and its derivatives are largely inactive at this site. Research has shown that 5α-reduced steroids, but not 5β-steroids, exhibit high efficacy as GABAA receptor modulators and anesthetics. While some minor activity for 5beta-pregnane-3,20-dione has been noted, it is considered relatively low compared to the 3α-hydroxylated metabolites of progesterone, particularly those in the 5-alpha series.

| Evidence Dimension | GABAA Receptor Modulation |

| Target Compound Data | Low to no activity |

| Comparator Or Baseline | 5-alpha-reduced metabolites (e.g., allopregnanolone), which are potent positive modulators |

| Quantified Difference | Qualitatively and functionally distinct; 5-alpha pathway leads to potent neuroactive modulators while the 5-beta pathway does not. |

| Conditions | In vitro and in vivo assays of GABAA receptor function. |

This compound is the appropriate negative control for dissecting the neuroactive effects of the 5-alpha-pregnane steroid pathway, ensuring that observed effects are not due to off-target steroid action.

Potent Ligand for Pregnane X Receptor (PXR) to Study Xenobiotic Metabolism

5beta-Pregnane-3,20-dione is recognized as one of the most potent endogenous ligands for the Pregnane X Receptor (PXR). PXR is a critical nuclear receptor that regulates the expression of key drug-metabolizing enzymes, such as CYP3A4. While its 5-alpha isomer also has activity, the high potency of the 5-beta form makes it a key tool for studying PXR activation. In contrast, progesterone itself is a less potent activator of PXR.

| Evidence Dimension | PXR Agonism |

| Target Compound Data | One of the most potent endogenous ligands |

| Comparator Or Baseline | Progesterone (weaker agonist) |

| Quantified Difference | Not explicitly quantified in the provided text, but identified as a more potent ligand than other related steroids. |

| Conditions | PXR activation assays. |

This makes the compound essential for researchers in pharmacology and toxicology studying the induction of drug metabolism pathways or investigating drug-drug interactions mediated by PXR.

Negative Control in GABAA Receptor Neurosteroid Research

Use as a structurally related but functionally inactive control when investigating the anesthetic, anxiolytic, or anticonvulsant effects of 5-alpha-reduced neurosteroids like allopregnanolone. Its use validates that the observed GABAA modulation is specific to the 5-alpha stereochemistry.

Reference Standard for Metabolic and Diagnostic Assays

Employ as a certified reference standard in chromatography (HPLC, GC-MS) to accurately identify and quantify the products of 5β-reductase in studies of liver disease, endocrinopathies, or drug metabolism. Its stereochemical purity is essential for resolving it from the 5-alpha isomer.

Isolating Non-Progestogenic Effects of Progesterone Metabolism

Administer in cell or animal models to study the biological consequences of the 5-beta metabolic pathway without the confounding effects of progesterone receptor activation, which is a significant variable when using progesterone as the precursor.

Investigating PXR-Mediated Gene Regulation

Utilize as a potent tool to activate the Pregnane X Receptor (PXR) in vitro to study the induction of drug-metabolizing enzymes like CYP3A4 or to screen for compounds that may interfere with this critical xenobiotic response pathway.

References

- [6] Reddy, D. S., & Estes, W. A. (2012). Neurosteroids and GABA-A receptor function. Frontiers in endocrinology, 3, 76.

- [8] Zwirner, M., Fawzy, M. M., Bopp, F. C., Klemm-Wolfgram, E., Handschuh, D., Voelter, W., & Schindler, A. E. (1983). Radioimmunoassay of 5 alpha-pregnane-3,20-dione. A metabolite of placental progesterone. Archiv für Gynäkologie, 233(4), 229–240.

- [15] Sharma, G. (2023, November 20). From where can I obtain 5beta-pregnane-3,20-dione standard for HPLC? ResearchGate.

- [1] 5β-Dihydroprogesterone. In: Wikipedia. ; 2023.

- [3] Penning, T. M., & Byrns, M. C. (2024). 5β-Dihydrosteroids: Formation and Properties. The Journal of steroid biochemistry and molecular biology, 245, 106619.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Use Classification

Dates

Explore Compound Types